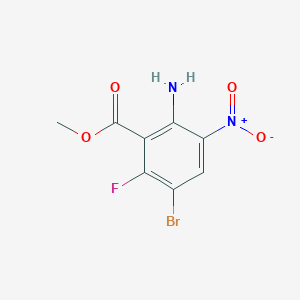
Methyl 2-amino-5-bromo-6-fluoro-3-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-amino-5-bromo-6-fluoro-3-nitrobenzoate is an organic compound with a complex structure that includes amino, bromo, fluoro, and nitro functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-5-bromo-6-fluoro-3-nitrobenzoate typically involves multi-step organic reactions. One common method starts with the nitration of a suitable benzoate precursor, followed by bromination and fluorination steps. The amino group is introduced through a nucleophilic substitution reaction. Each step requires specific reagents and conditions, such as concentrated nitric acid for nitration, bromine for bromination, and a fluorinating agent like potassium fluoride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The choice of solvents, catalysts, and purification methods are also tailored to minimize costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-amino-5-bromo-6-fluoro-3-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The bromo and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.
Major Products
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 2-amino-5-bromo-6-fluoro-3-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its multiple functional groups.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism by which Methyl 2-amino-5-bromo-6-fluoro-3-nitrobenzoate exerts its effects depends on the specific application. In biological systems, the compound may interact with enzymes or receptors, altering their activity. The presence of multiple functional groups allows for diverse interactions at the molecular level, potentially affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-amino-5-bromo-3-nitrobenzoate: Lacks the fluoro group, which may affect its reactivity and applications.
Methyl 2-amino-6-fluoro-3-nitrobenzoate: Lacks the bromo group, leading to different chemical properties.
Methyl 2-amino-5-bromo-6-fluoro-benzoate: Lacks the nitro group, which significantly alters its chemical behavior.
Uniqueness
Methyl 2-amino-5-bromo-6-fluoro-3-nitrobenzoate is unique due to the combination of amino, bromo, fluoro, and nitro groups in a single molecule. This combination provides a versatile platform for various chemical transformations and applications, making it a valuable compound in research and industry.
Propriétés
Formule moléculaire |
C8H6BrFN2O4 |
|---|---|
Poids moléculaire |
293.05 g/mol |
Nom IUPAC |
methyl 2-amino-5-bromo-6-fluoro-3-nitrobenzoate |
InChI |
InChI=1S/C8H6BrFN2O4/c1-16-8(13)5-6(10)3(9)2-4(7(5)11)12(14)15/h2H,11H2,1H3 |
Clé InChI |
KJDHTLHSBJKSBL-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C(=CC(=C1F)Br)[N+](=O)[O-])N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



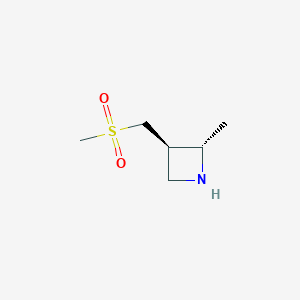

![1-Methyl-4,6-dihydrocyclopenta[b]pyrrol-5(1H)-one](/img/structure/B15205868.png)
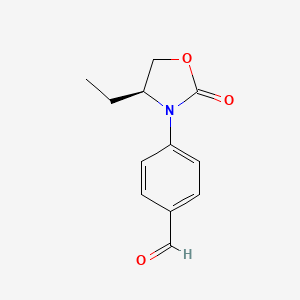

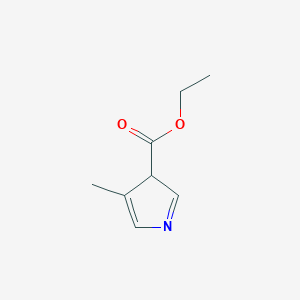
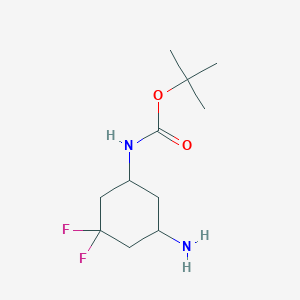
![Ethyl 3-{[2-(aminocarbonyl)-5-(tert-butyl)-3-thienyl]amino}-2-(2,2,2-trifluoroacetyl)acrylate](/img/structure/B15205892.png)
![(S)-7'-(Bis(3,5-di-tert-butylphenyl)phosphanyl)-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-amine](/img/structure/B15205893.png)
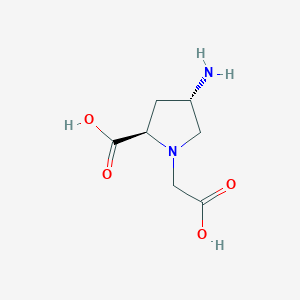

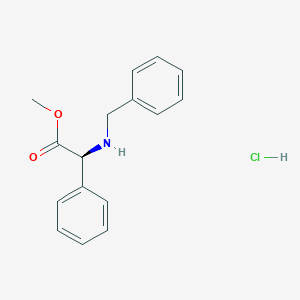
![2-Bromobenzo[d]oxazole-5-carbaldehyde](/img/structure/B15205918.png)
